1'-(5-phenyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one 1'-(5-phenyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
Brand Name: Vulcanchem
CAS No.: 1797319-06-2
VCID: VC4973399
InChI: InChI=1S/C22H18N2O4/c25-20(18-14-19(28-23-18)15-6-2-1-3-7-15)24-12-10-22(11-13-24)17-9-5-4-8-16(17)21(26)27-22/h1-9,14H,10-13H2
SMILES: C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Molecular Formula: C22H18N2O4
Molecular Weight: 374.396

1'-(5-phenyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

CAS No.: 1797319-06-2

Cat. No.: VC4973399

Molecular Formula: C22H18N2O4

Molecular Weight: 374.396

* For research use only. Not for human or veterinary use.

1'-(5-phenyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one - 1797319-06-2

Specification

CAS No. 1797319-06-2
Molecular Formula C22H18N2O4
Molecular Weight 374.396
IUPAC Name 1'-(5-phenyl-1,2-oxazole-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Standard InChI InChI=1S/C22H18N2O4/c25-20(18-14-19(28-23-18)15-6-2-1-3-7-15)24-12-10-22(11-13-24)17-9-5-4-8-16(17)21(26)27-22/h1-9,14H,10-13H2
Standard InChI Key JSCSFHIIIBJSEO-UHFFFAOYSA-N
SMILES C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=NOC(=C4)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Core Architecture

The molecule features a spiro[2-benzofuran-1,4'-piperidine] scaffold, where the benzofuran ring system is fused to a piperidine moiety via a spiro carbon atom. The 3-ketone group on the benzofuran ring introduces a polarizable site for potential hydrogen bonding, while the 1'-(5-phenyl-1,2-oxazole-3-carbonyl) substituent adds steric bulk and aromatic character .

Key Structural Attributes:

  • Spirocyclic Core: The spiro junction imposes conformational rigidity, potentially enhancing target selectivity in biological systems .

  • Oxazole-Phenyl Group: The 1,2-oxazole ring substituted with a phenyl group at position 5 contributes to π-π stacking interactions and metabolic stability .

  • Ketone Functionality: The 3-one group may participate in keto-enol tautomerism, influencing solubility and reactivity .

Synthetic Methodologies

Synthesis of the Spiro[2-benzofuran-1,4'-piperidine] Core

The spirocyclic backbone is typically synthesized via cyclocondensation reactions. For example, a related compound, 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS 37663-44-8), is prepared by treating a benzofuran precursor with piperidine derivatives under acidic conditions .

Example Reaction Pathway:

  • Cyclization: Heating a benzofuran-diamine intermediate with piperidine in the presence of HCl yields the spirocyclic hydrochloride salt .

  • Deprotonation: Neutralization with a base such as NaHCO₃ liberates the free amine .

Physicochemical Properties

Calculated Physicochemical Parameters

While experimental data for the exact compound is limited, predictive models applied to its structural analogs suggest:

PropertyPredicted ValueMethod
LogP (octanol-water)1.82Consensus
Water Solubility1.9 mg/mLESOL
TPSA21.26 ŲSILICOS-IT
GI AbsorptionHighBOILED-Egg
BBB PermeabilityYesADMET

These values indicate moderate lipophilicity and favorable absorption profiles, aligning with CNS-targeting drug candidates .

Pharmacological Profiling

Cytochrome P450 Interactions

Analogous spirocyclic piperidines exhibit CYP2D6 inhibition (IC₅₀ < 10 μM), suggesting potential drug-drug interaction risks . The oxazole moiety may further modulate CYP affinity due to its electron-deficient aromatic system.

Target Engagement Hypotheses

The structural hybrid of a spirocyclic core and oxazole-carbonyl group suggests dual activity at:

  • Serotonergic Receptors: Spirocyclic amines are known 5-HT₁ₐ/₂ₐ modulators.

  • Kinase Domains: Oxazole derivatives frequently inhibit kinases (e.g., EGFR, VEGFR) .

Stability and Degradation Pathways

Hydrolytic Stability

The oxazole ring is resistant to hydrolysis under physiological pH (t₁/₂ > 24 h at pH 7.4), while the ketone group may undergo slow reduction to a secondary alcohol in vivo .

Photodegradation

Benzofuran-containing compounds show susceptibility to UV-induced ring-opening reactions. Accelerated stability studies under ICH guidelines are recommended .

Synthetic Challenges and Optimization

Key Impurities

  • Des-carbonyl Analog: Formed via retro-amide coupling during synthesis (controlled using low-temperature coupling) .

  • Spiro-Ring Opened Byproducts: Mitigated by optimizing cyclization stoichiometry .

Scalability Considerations

  • Catalytic Cross-Coupling: Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) improve atom economy but require rigorous Pd removal (<10 ppm) .

Comparative Analysis with Structural Analogs

CompoundKey ModificationCYP2D6 InhibitionBBB Permeability
Target CompoundOxazole-carbonylPredicted YesYes
CAS 37663-44-8Hydrochloride saltYes Yes
CAS 180160-97-8Isochroman substitutionNo No

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator